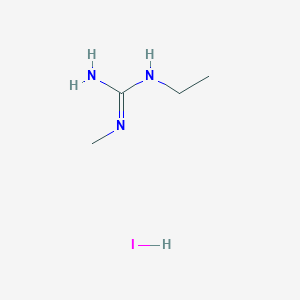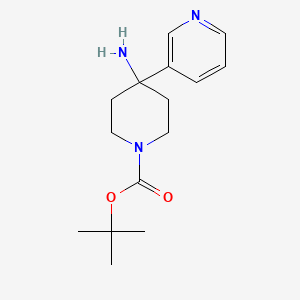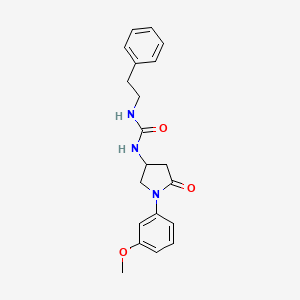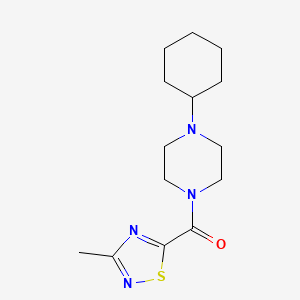
N''-ethyl-N-methylguanidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’'-ethyl-N-methylguanidine hydroiodide” is a chemical compound with the molecular formula C6H16N4.HI . It is used in laboratory chemicals, specifically for scientific research and development .
Synthesis Analysis
The synthesis of guanidines, including “N’'-ethyl-N-methylguanidine hydroiodide”, can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines .
Molecular Structure Analysis
The molecular structure of “N’'-ethyl-N-methylguanidine hydroiodide” can be represented by the InChI code: 1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) .
Chemical Reactions Analysis
Guanidines, including “N’'-ethyl-N-methylguanidine hydroiodide”, have been found to be versatile functional groups in chemistry. They have found application in a diversity of biological activities . The guanidine functionality plays key roles in various biological functions .
Physical And Chemical Properties Analysis
“N’'-ethyl-N-methylguanidine hydroiodide” has a molecular weight of 101.15 . It is a laboratory chemical used for scientific research and development .
Wissenschaftliche Forschungsanwendungen
Xanthine Oxidase Inhibition
N-ethyl-N-methylguanidine hydroiodide shows potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout. The compound's structural analogues, like N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, have demonstrated inhibitory activities on xanthine oxidase from cow's milk, indicating a potential therapeutic application of N-ethyl-N-methylguanidine hydroiodide in managing diseases associated with xanthine oxidase activity (Seela et al., 1984).
Antioxidant Properties
Research into the antioxidant activities of guanidine derivatives, including compounds similar to N-ethyl-N-methylguanidine hydroiodide, has shown promising results. For instance, studies using luminol-enhanced chemiluminescence have identified that certain guanidine derivatives can effectively inhibit free radicals or metabolites generated by stimulated human leucocytes or cell-free systems. This suggests potential for N-ethyl-N-methylguanidine hydroiodide in applications requiring antioxidant properties (Yildiz et al., 1998).
DNA Interaction Studies
The compound's relevance extends to understanding DNA interactions, as studies involving its structural analogues have provided insights into the methylation and alkylation of DNA, processes critical in understanding cellular responses to DNA damage and the mechanism of action of certain carcinogens (Hofe & Kleihues, 2004). Furthermore, the mutagenic properties of similar compounds like N-methyl-N-nitro-N-nitrosoguanidine have been leveraged in studies exploring mutation induction and DNA replication, which are fundamental in genetic research and understanding carcinogenesis (Guerola et al., 1971).
Safety And Hazards
“N’'-ethyl-N-methylguanidine hydroiodide” is used in laboratory settings for scientific research and development. It is recommended to handle it with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . In case of accidental ingestion or contact, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
1-ethyl-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-3-7-4(5)6-2;/h3H2,1-2H3,(H3,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCTTASRILROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-ethyl-N-methylguanidine hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)


![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)
![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)
![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)
![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)
![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)